![molecular formula C22H21ClN2O3S B4165489 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4165489.png)
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
Overview
Description
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is a chemical compound that is commonly used in scientific research. It is known by several other names, including MK-677, Ibutamoren, and Nutrobal. This compound has gained a lot of attention in recent years due to its potential applications in various fields such as medicine, sports, and aging research.
Mechanism of Action
The mechanism of action of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide involves the activation of the ghrelin receptor. This receptor is found in the hypothalamus and pituitary gland and is responsible for regulating the secretion of growth hormone and other hormones. When activated, the ghrelin receptor stimulates the secretion of growth hormone and IGF-1, which promotes growth and repair of tissues in the body.
Biochemical and Physiological Effects
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase muscle mass, reduce body fat, improve bone density, and enhance immune function. This compound has also been shown to have potential applications in the treatment of conditions such as growth hormone deficiency, osteoporosis, and sarcopenia.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide in laboratory experiments include its ability to stimulate the secretion of growth hormone and IGF-1, which promotes growth and repair of tissues in the body. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in laboratory experiments include its potential side effects, such as increased appetite, water retention, and joint pain. It is also important to note that the use of this compound in humans is not yet approved by regulatory agencies.
Future Directions
There are several future directions for research on 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide. One direction is to investigate its potential applications in the treatment of conditions such as growth hormone deficiency, osteoporosis, and sarcopenia. Another direction is to investigate its potential applications in sports performance enhancement. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is commonly used in scientific research due to its ability to stimulate the secretion of growth hormone and insulin-like growth factor 1 (IGF-1). This compound has been shown to have potential applications in various fields such as medicine, sports, and aging research.
properties
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-8-11-19(12-9-15)25-29(27,28)21-14-18(10-13-20(21)23)22(26)24-16(2)17-6-4-3-5-7-17/h3-14,16,25H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIIQDVGXDOGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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